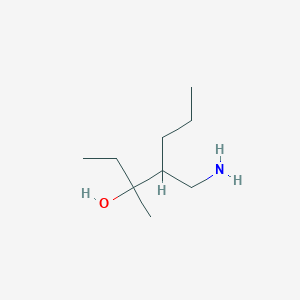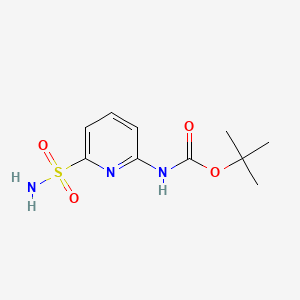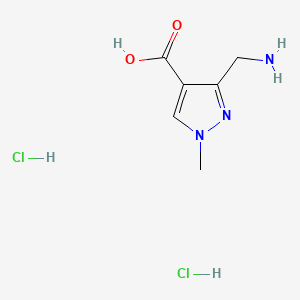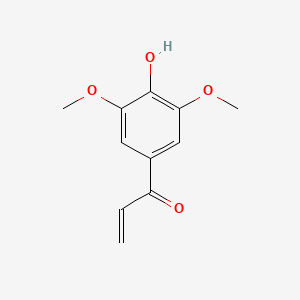
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C13H11N and a molecular weight of 181.23 g/mol This compound is characterized by a cyclobutane ring substituted with a 2-ethynylphenyl group and a carbonitrile group
准备方法
The synthesis of 1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Ethynylphenyl Substitution:
Carbonitrile Introduction: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
化学反应分析
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups such as amines or esters.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions .
科学研究应用
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carbonitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
相似化合物的比较
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
1-(2-Ethynylphenyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(2-Ethynylphenyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(2-Ethynylphenyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.
属性
分子式 |
C13H11N |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
1-(2-ethynylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H11N/c1-2-11-6-3-4-7-12(11)13(10-14)8-5-9-13/h1,3-4,6-7H,5,8-9H2 |
InChI 键 |
APSKKNZXKCHVIO-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1C2(CCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


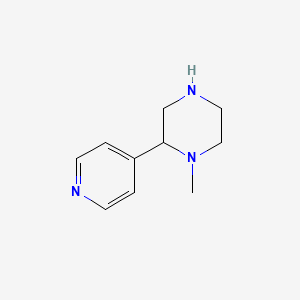
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
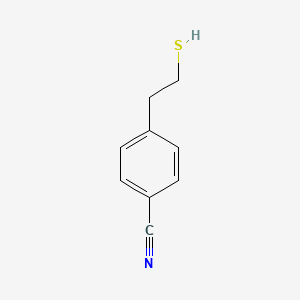
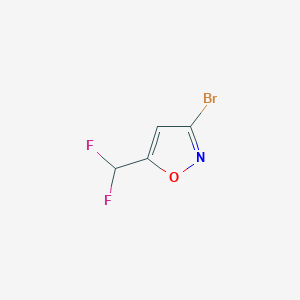

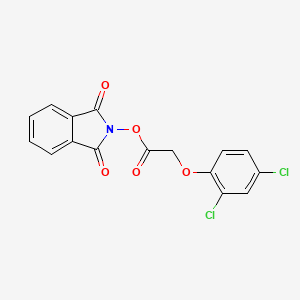
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
